molecular formula C12H14Fe 10* B075490 Iron(2+);1-methylcyclopenta-1,3-diene CAS No. 1291-47-0

Iron(2+);1-methylcyclopenta-1,3-diene

Cat. No.: B075490
CAS No.: 1291-47-0
M. Wt: 214.08 g/mol
InChI Key: YTOVAWUSMUMHIM-UHFFFAOYSA-N
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Description

Iron(2+);1-methylcyclopenta-1,3-diene is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is known for its intriguing chemical structure, which includes a cyclopentadienyl ring substituted with a methyl group and coordinated to an iron(2+) ion. The compound’s versatility makes it suitable for various applications in chemistry, biology, medicine, and industry.

Mechanism of Action

Mode of Action

The cyclopentadienyl ring and the methyl group in the compound can provide stable π atomic orbitals, which participate in the addition, elimination, and rearrangement steps of these reactions .

Biochemical Pathways

, suggesting that it may influence a variety of biochemical pathways depending on the context of its use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iron(2+);1-methylcyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with iron(2+) salts under controlled conditions. One common method is the reaction of cyclopentadiene with iron(2+) chloride in the presence of a reducing agent such as sodium or potassium. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron(2+) ion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Iron(2+);1-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form iron(3+) complexes.

    Reduction: It can be reduced back to iron(0) complexes.

    Substitution: The cyclopentadienyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Iron(3+) complexes with modified cyclopentadienyl rings.

    Reduction: Iron(0) complexes with intact cyclopentadienyl rings.

    Substitution: Substituted cyclopentadienyl iron complexes.

Scientific Research Applications

Iron(2+);1-methylcyclopenta-1,3-diene has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Biology: Studied for its potential role in biological systems and as a model compound for metalloenzymes.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    Iron(2+);cyclopenta-1,3-diene: Lacks the methyl substitution, resulting in different reactivity and stability.

    Iron(2+);1,2-dimethylcyclopenta-1,3-diene: Contains an additional methyl group, leading to variations in steric and electronic properties.

Uniqueness

Iron(2+);1-methylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which provides a balance between stability and reactivity. This makes it particularly useful in catalytic applications where precise control over reaction conditions is required.

Properties

IUPAC Name

iron(2+);1-methylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H7.Fe/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOVAWUSMUMHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Fe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40926295
Record name Iron(2+) bis(2-methylcyclopenta-2,4-dien-1-ide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40926295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291-47-0
Record name 1,1′-Dimethylferrocene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Dimethylferrocene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001291470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron(2+) bis(2-methylcyclopenta-2,4-dien-1-ide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40926295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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